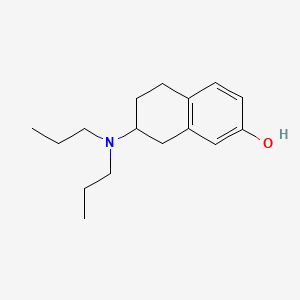

7-(ジプロピルアミノ)-5,6,7,8-テトラヒドロナフタレン-2-オール臭化水素酸塩

説明

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide (DPN-HBr) is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol, and has a melting point of 156-158°C. DPN-HBr is a versatile compound that can be used to synthesize a variety of other compounds, and is used in a variety of biochemical and physiological experiments.

科学的研究の応用

ドーパミンD3受容体作動薬

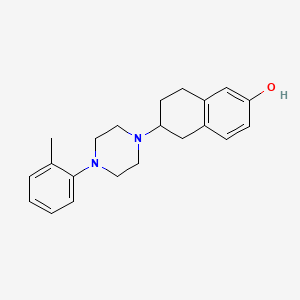

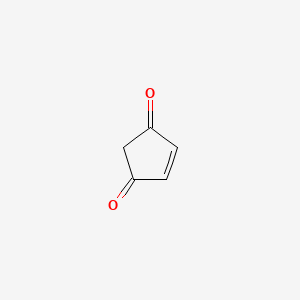

7-ヒドロキシ-DPAT臭化水素酸塩はドーパミンD3受容体作動薬です {svg_1}. D2、D1、およびD4受容体よりもドーパミンD3受容体に選択的に結合します {svg_2}. この特性により、神経科学研究、特にドーパミン機能および関連する疾患に関する研究において貴重なツールとなっています。

神経学的調査

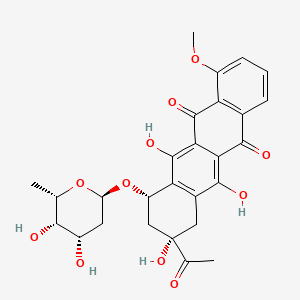

この化合物は、特にパーキンソン病に関連する研究において神経学的調査に使用されてきました {svg_3}. 例えば、パーキンソン病のラットモデルにおいて、ドーパミン作動性ニューロンの損失を軽減することが示されています {svg_4}.

カルシウム動員研究

7-ヒドロキシ-DPAT臭化水素酸塩は、D3受容体を発現する細胞におけるカルシウム動員を増加させることが示されています {svg_5}. このため、細胞内カルシウムシグナル伝達を調査する研究に役立ちます。

ドーパミン放出に関する研究

この化合物は、ドーパミンとその代謝物の放出を調査する研究に使用されてきました {svg_6}. 例えば、ラットにおける線条体ドーパミン放出を減少させることが示されています {svg_7}.

作用機序

Target of Action

The primary target of 7-Hydroxy-DPAT hydrobromide is the Dopamine D3 receptor . This receptor is a part of the dopamine receptor family, which plays a crucial role in the functioning of the central nervous system. The D3 receptor is particularly involved in cognitive, emotional, and endocrine functions .

Mode of Action

7-Hydroxy-DPAT hydrobromide acts as an agonist at the Dopamine D3 receptor . It selectively binds to the D3 receptor over the D2, D1, and D4 receptors . This binding triggers a series of biochemical reactions that lead to the activation of the D3 receptor, which in turn influences various neurological processes .

Biochemical Pathways

The activation of the D3 receptor by 7-Hydroxy-DPAT hydrobromide affects several biochemical pathways. These include the modulation of neurotransmitter release, regulation of receptor responsiveness, and control of ion channels . The downstream effects of these pathways contribute to the overall neurological activity influenced by the compound.

Result of Action

The activation of the D3 receptor by 7-Hydroxy-DPAT hydrobromide can lead to various molecular and cellular effects. For instance, it has been shown to decrease the release of striatal dopamine in rats when administered intraperitoneally . In a rat model of Parkinson’s disease, it reduced the loss of dopaminergic neurons in the substantia nigra pars compacta .

生化学分析

Biochemical Properties

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is known to interact primarily with dopamine receptors, particularly the dopamine D3 receptor. It acts as an agonist, meaning it binds to and activates these receptors. This interaction is crucial for studying the role of dopamine in various neurological processes. Additionally, this compound has been shown to have affinity for serotonin receptors, which further broadens its application in biochemical research .

Cellular Effects

The effects of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide on cellular processes are profound. It influences cell signaling pathways by activating dopamine and serotonin receptors, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels. This activation can result in altered gene expression and modulation of cellular metabolism. Studies have shown that this compound can affect neuronal cells by promoting neurotransmitter release and influencing synaptic plasticity .

Molecular Mechanism

At the molecular level, 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide exerts its effects by binding to dopamine and serotonin receptors. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent increase in cAMP levels. The elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to desensitization of dopamine receptors, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide in animal models are dose-dependent. At lower doses, it can enhance dopaminergic activity, leading to improved motor function and cognitive performance. At higher doses, it can cause adverse effects such as hyperactivity, anxiety, and even neurotoxicity. These dose-dependent effects are crucial for determining the therapeutic window and potential side effects of this compound .

Metabolic Pathways

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which hydroxylate the compound, making it more water-soluble and facilitating its excretion. The metabolites of this compound can also interact with various receptors, contributing to its overall pharmacological profile .

Transport and Distribution

Within cells, 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is transported via specific transporters that recognize its structure. It is distributed throughout various tissues, with a higher concentration in the brain due to its affinity for dopamine and serotonin receptors. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively .

Subcellular Localization

The subcellular localization of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is primarily within the cytoplasm and at the cell membrane, where it interacts with its target receptors. The compound does not typically localize to the nucleus or other organelles. Its activity is largely dependent on its ability to bind to membrane-bound receptors and initiate intracellular signaling cascades .

特性

IUPAC Name |

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYMJBIZMIGWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00874864 | |

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74938-11-7 | |

| Record name | 7-Hydroxy-N,N-dipropyl-2-aminotetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74938-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-2-N,N-dipropylaminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074938117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR7D75YDF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

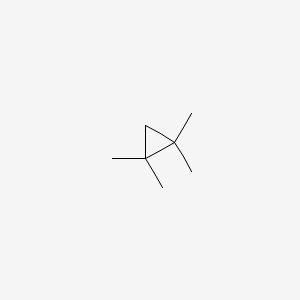

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

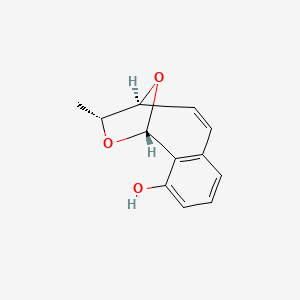

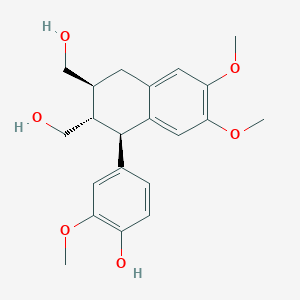

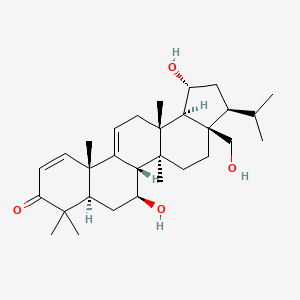

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Anthracenesulfonic acid, 1-amino-4-[[4-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1198132.png)

![2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-](/img/structure/B1198140.png)